alpha-D-GALACTOFURANOSYL NITROMETHANE

Description

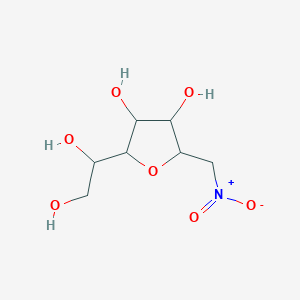

α-D-Galactofuranosyl nitromethane is a nitroalkyl glycoside characterized by a galactofuranose (a five-membered furanose ring form of galactose) linked to a nitromethane group via a glycosidic bond. This compound is of interest in glycochemistry and medicinal research due to its unique structural features: the nitro group (-NO₂) confers electrophilic reactivity, while the galactofuranosyl moiety is rare in nature but prevalent in microbial glycans (e.g., bacterial cell walls) . Its synthesis typically involves glycosylation reactions using nitromethane derivatives, though specific methodologies remain underexplored in the provided literature. Applications may span biochemical assays (as enzyme substrates or inhibitors) and materials science, leveraging nitroalkane stability and reactivity .

Properties

Molecular Formula |

C7H13NO7 |

|---|---|

Molecular Weight |

223.18 g/mol |

IUPAC Name |

2-(1,2-dihydroxyethyl)-5-(nitromethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C7H13NO7/c9-2-3(10)7-6(12)5(11)4(15-7)1-8(13)14/h3-7,9-12H,1-2H2 |

InChI Key |

MICFHHMRMDLORS-UHFFFAOYSA-N |

Canonical SMILES |

C(C1C(C(C(O1)C(CO)O)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Mechanistic Pathway and Stereochemical Outcomes

The methanolysis proceeds via sequential deacetylation and β-elimination, culminating in nitromethane formation at the anomeric center. Nuclear magnetic resonance (NMR) analyses (¹H, ¹³C, and NOESY) confirm the furanose ring configuration, with characteristic coupling constants (e.g., J<sub>1,2</sub> = 3.8 Hz) indicative of α-D-galactofuranosyl stereochemistry. The reaction’s kinetic profile, monitored via high-performance liquid chromatography (HPLC), reveals rapid initial deacetylation (k<sub>1</sub> = 0.42 h⁻¹) followed by slower tautomerization (k<sub>2</sub> = 0.018 h⁻¹).

Table 1: Methanolysis Reaction Parameters and Outcomes

| Parameter | Value |

|---|---|

| Starting material | 7-Deoxy-7-nitro-heptitol peracetate |

| Catalyst | NaOMe (0.1 M) |

| Temperature | 25°C |

| Time to intermediate (2) | 2 hours |

| Time to product (3a–d) | 72 hours |

| Isolated yield (3a–d) | 76% |

Thermal Equilibration in Aqueous Media: Thermodynamic Control

Heating 7-deoxy-7-nitro-L-glycero-L-galacto-heptitol (4) in boiling water (100°C, 24 hours) generates a tautomeric mixture dominated by 58% galactofuranosyl nitromethanes (3a–d) at equilibrium. This method avoids harsh basic conditions but requires careful pH control (pH 6.5–7.0) to minimize hydrolysis of the nitromethane group.

Equilibration Dynamics and Product Distribution

Kinetic modeling using the Marquardt-Levenberg algorithm identifies two parallel pathways:

-

Direct tautomerization of the heptitol to furanosyl nitromethanes (k = 0.12 h⁻¹).

-

Ring contraction to β-D-galactopyranosyl nitromethane (5) (k = 0.07 h⁻¹).

At equilibrium (96 hours), the mixture comprises:

-

77% β-D-galactopyranosyl nitromethane (5)

-

7–9% each of four furanosyl tautomers (3a–d)

Table 2: Thermal Equilibration Outcomes

| Condition | Value |

|---|---|

| Temperature | 100°C |

| Solvent | H<sub>2</sub>O |

| Time to equilibrium | 96 hours |

| Major product | β-D-galactopyranosyl nitromethane (77%) |

| Furanosyl yield (3a–d) | 58% (initial), 7–9% (equilibrium) |

Comparative Analysis of Methodologies

Yield and Scalability

-

Methanolysis offers higher furanosyl yields (76%) but requires extended reaction times and anhydrous conditions.

-

Thermal equilibration is operationally simpler (aqueous, no catalyst) but favors pyranosyl products at equilibrium.

Stereochemical Purity

Both methods produce α-D-galactofuranosyl nitromethane as the dominant furanosyl tautomer, verified by:

-

¹H NMR coupling constants : J<sub>1,2</sub> = 3.8–4.2 Hz (cis-diaxial arrangement).

-

NOESY correlations : Nuclear Overhauser effects between H-1 and H-4 confirm the α-configuration.

Challenges in Anomeric Control

Despite high yields, isolating α-D-galactofuranosyl nitromethane from tautomeric mixtures remains challenging. Chromatographic separation (silica gel, ethyl acetate/hexane) resolves the four furanosyl tautomers but achieves <50% recovery of the α-anomer . Crystallization trials (MeOH/H<sub>2</sub>O) show limited success due to the compound’s hygroscopicity.

Chemical Reactions Analysis

Alpha-D-GALACTOFURANOSYL NITROMETHANE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Synthesis of Glycosylmethylamines

One of the primary applications of alpha-D-galactofuranosyl nitromethane is in the synthesis of glycosylmethylamines. The compound can be reduced to form alpha-D-galactofuranosylmethylamine through a mild electron-transfer reduction process using ferrous ions in aqueous ammonia. This method has been shown to yield high purity and significant yields (90-95%) of various glycosylmethylamines, which are crucial intermediates in organic synthesis and medicinal chemistry .

Table 1: Yields of Glycosylmethylamines from Corresponding Glycosylnitromethanes

| Compound | Yield (%) |

|---|---|

| Alpha-D-galactofuranosylmethylamine | 93 |

| Beta-L-rhamnopyranosylmethylamine | 90 |

| Beta-D-mannopyranosylmethylamine | 92 |

| Beta-D-galactopyranosylmethylamine | 91 |

| Beta-D-glucopyranosylmethylamine | 90 |

This reduction pathway not only simplifies the synthesis process but also provides stable compounds that mimic the structure of parent aldoses, making them valuable for further synthetic modifications and applications in biochemistry.

Biochemical Applications

This compound and its derivatives are significant in biochemical research, particularly concerning their role as antigens in human fungal pathogens. For instance, galactofuranose-containing molecules are identified as important components in the virulence factors of Aspergillus fumigatus, a common fungal pathogen. The presence of galactofuranose in glycoproteins enhances their immunogenic properties, making them potential targets for vaccine development and diagnostic tools .

Medicinal Chemistry and Anticoagulant Activity

Research has indicated that polysaccharides containing galactofuranose exhibit anticoagulant activities, suggesting that this compound could be explored for therapeutic applications. Studies have shown that compounds derived from galactofuranose can inhibit coagulation pathways, presenting opportunities for developing new anticoagulant drugs .

Synthetic Pathways and Modifications

The synthesis of this compound can be optimized through various methods involving different reducing agents. The use of ferrous sulfate combined with ammonia allows for a straightforward approach to obtain high yields while minimizing by-products . This versatility makes it a valuable intermediate for synthesizing other complex carbohydrates and bioactive molecules.

Case Studies and Research Findings

A notable study highlighted the successful isolation and characterization of galactomannoproteins from Aspergillus fumigatus, which contain galactofuranose moieties. These proteins were analyzed for their biochemical properties, revealing their significance in fungal pathogenicity and potential as therapeutic targets . Furthermore, research into the metabolic pathways involving galactofuranose has opened avenues for developing novel chemotherapeutic agents against microbial infections .

Mechanism of Action

The mechanism of action of alpha-D-GALACTOFURANOSYL NITROMETHANE involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in glycosylation, leading to the formation of glycosidic bonds. The nitromethane group can also participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between α-D-galactofuranosyl nitromethane and analogous nitroaryl glycosides, nitroalkanes, and galactose derivatives:

Key Findings:

Structural Divergence: Unlike nitroaryl glycosides (e.g., O-nitrophenyl galactopyranoside), α-D-galactofuranosyl nitromethane lacks an aromatic nitro group. Its nitroalkane linkage may reduce steric hindrance, enhancing interaction with enzymes targeting galactofuranose .

Reactivity: Nitromethane derivatives are less prone to enzymatic hydrolysis than nitrophenyl glycosides, which rapidly cleave under specific enzyme activity. However, nitroalkanes like α-D-galactofuranosyl nitromethane may undergo acid-catalyzed decomposition .

Synthesis Challenges: While nitrophenyl glycosides are synthesized via well-established methods (e.g., Koenigs-Knorr), the incorporation of nitromethane into glycosides requires specialized catalysts (e.g., Hg(CN)₂, as noted in nitromethane-involved reactions) .

In contrast, nitrophenyl galactosides are routine tools in diagnostics .

Q & A

Q. What are the established synthetic routes for alpha-D-galactofuranosyl nitromethane, and what key intermediates are involved?

Synthesis typically involves glycosylation of a galactofuranose precursor with nitromethane derivatives. A common approach includes:

- Peracetylation of galactofuranose to protect hydroxyl groups (e.g., 1,2,3,5,6-penta-O-acetyl-D-galactofuranose) .

- Coupling with nitromethane via nucleophilic substitution or Michael addition under basic conditions.

- Deprotection using methanolic ammonia or catalytic hydrolysis to yield the final product. Key intermediates include acetylated galactofuranose derivatives and nitromethylated glycosides, characterized by NMR and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm the furanose ring conformation and nitromethyl linkage .

- High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., C₁₂H₁₅NO₈ for structurally similar nitrophenyl galactosides) .

- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated in studies of analogous compounds .

Q. How is this compound stabilized for long-term storage?

- Store at 0–6°C in anhydrous conditions to prevent hydrolysis, as recommended for nitrophenyl galactosides .

- Lyophilization or storage in dimethyl sulfoxide (DMSO) at –20°C is advised for enzyme assay substrates .

Advanced Research Questions

Q. What role does this compound play in studying glycosidase enzyme kinetics?

The compound acts as a mechanistic probe for α-galactosidases:

- Enzymatic hydrolysis releases nitromethyl groups, detectable via spectrophotometry (e.g., absorbance at 405 nm for nitrophenol analogs) .

- Kinetic parameters (e.g., Kₘ, Vₘₐₓ) are determined using Lineweaver-Burk plots, with substrate concentrations ranging from 0.1–10 mM .

- Studies on Fabry disease models utilize its structural similarity to natural substrates to evaluate therapeutic inhibitors .

Q. How can computational methods elucidate the electronic and structural properties of this compound?

- Density Functional Theory (DFT) calculates bond angles, charge distribution, and stabilization energies, as applied to nitromethane interactions with Au(111) surfaces .

- Molecular docking predicts binding affinities with glycosidase active sites, leveraging crystallographic data from homologous enzymes .

- Solvent effects are modeled using polarizable continuum models (PCM) to optimize reaction conditions .

Q. What are the challenges in resolving structural contradictions between galactofuranosyl and galactopyranosyl derivatives?

- Conformational analysis : Furanose rings exhibit greater flexibility than pyranose forms, complicating NMR interpretation .

- Crystallographic limitations : Low solubility of nitromethane derivatives often necessitates co-crystallization with enzymes or heavy-atom derivatives .

- Dynamic NMR and molecular dynamics simulations are employed to study ring puckering and substituent orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.